

# Application Notes & Protocols for LC-MS/MS

## Analysis of Ampelopsin G

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### Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B15592986*

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## Introduction

**Ampelopsin G**, a dihydroflavonol, is a potent bioactive compound found in various medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have garnered significant interest within the scientific community. Accurate and sensitive quantification of **Ampelopsin G** in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of **Ampelopsin G** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of **Ampelopsin G**.

Table 1: Mass Spectrometry Parameters for **Ampelopsin G** Analysis

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Negative	[1]
Precursor Ion (m/z)	319.0	[1]
Product Ion (m/z)	193.0	[1]
Collision Energy (eV)	25	[1]
Dwell Time (ms)	300	[2]

Table 2: Chromatographic Conditions for **Ampelopsin G** Separation

Parameter	Condition	Reference
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)	[1]
Mobile Phase A	Water with 0.1% Formic Acid	[1]
Mobile Phase B	Acetonitrile	[1]
Gradient	Isocratic (e.g., 15:85, v/v, A:B) or Gradient	[1]
Flow Rate	0.4 mL/min	[1]
Column Temperature	35 °C	[1]
Injection Volume	5 µL	[3]

Table 3: Pharmacokinetic Parameters of **Ampelopsin G** (Dihydromyricetin) in Rats

Parameter	Intravenous (2 mg/kg)	Oral (20 mg/kg)	Reference
C <sub>max</sub> (ng/mL)	165.67 ± 16.35	21.63 ± 3.62	[4]
T <sub>max</sub> (h)	-	2.67	[4]
t <sub>1/2</sub> (h)	2.05 ± 0.52	3.70 ± 0.99	[4]
AUC(0-t) (ng·h/mL)	410.73 ± 78.12	164.97 ± 41.76	[4]
Absolute Bioavailability (%)	-	4.02	[4]

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ampelopsin G** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol.
- Working IS Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).

### Sample Preparation (Plasma)

This protocol is adapted for the analysis of **Ampelopsin G** in plasma samples, a common matrix for pharmacokinetic studies.

- Thawing: Thaw frozen plasma samples at room temperature.
- Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

- **Internal Standard Spiking:** Add a specific volume (e.g., 10  $\mu$ L) of the working IS solution to each plasma sample, except for the blank samples.
- **Protein Precipitation:** Add 300  $\mu$ L of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- **Vortexing:** Vortex the tubes for 1 minute to ensure thorough mixing.
- **Centrifugation:** Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- **Reconstitution:** Reconstitute the dried residue in 100  $\mu$ L of the initial mobile phase composition.
- **Vortex and Centrifuge:** Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
- **Injection:** Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

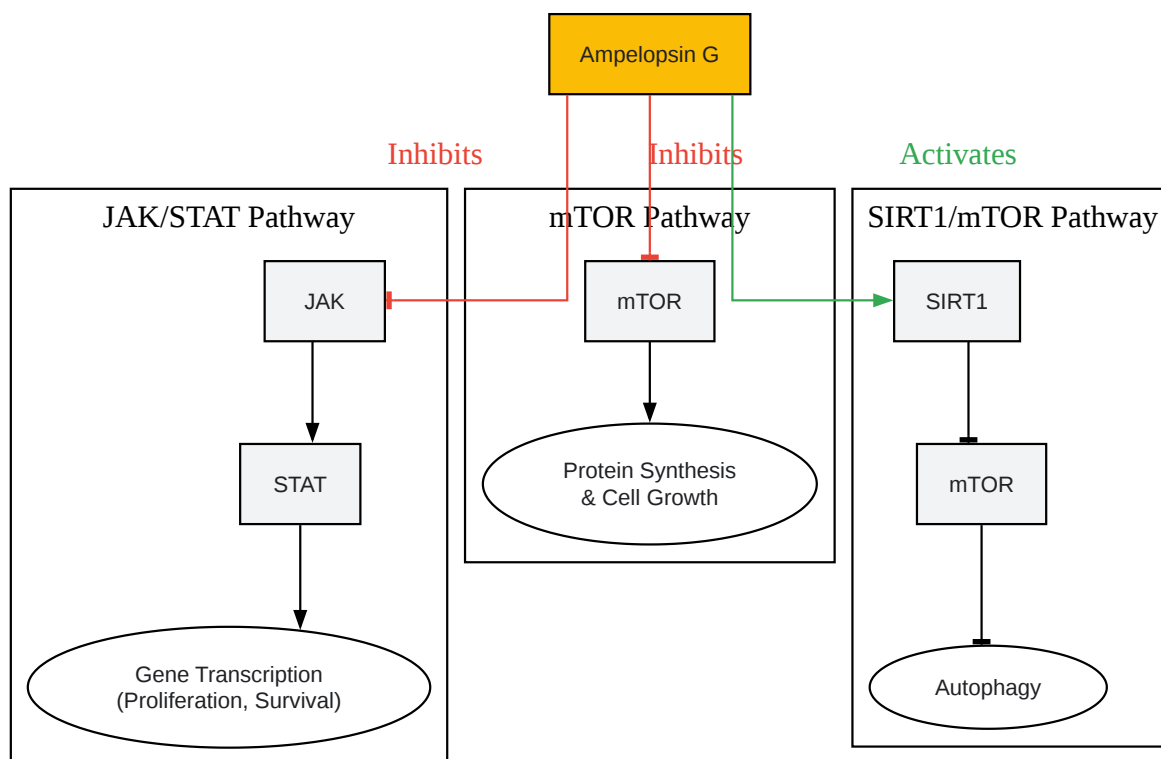
## LC-MS/MS Analysis

- **System Equilibration:** Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- **Method Setup:** Set up the LC and MS parameters as detailed in Tables 1 and 2. The Multiple Reaction Monitoring (MRM) mode should be used for quantification.
- **Sequence Run:** Create a sequence including blank samples, calibration standards, quality control (QC) samples, and the unknown samples.
- **Data Acquisition:** Inject the samples and acquire the data.

## Visualizations

### Signaling Pathways

**Ampelopsin G** has been reported to modulate several key signaling pathways involved in cellular processes like growth, proliferation, and apoptosis.[5]

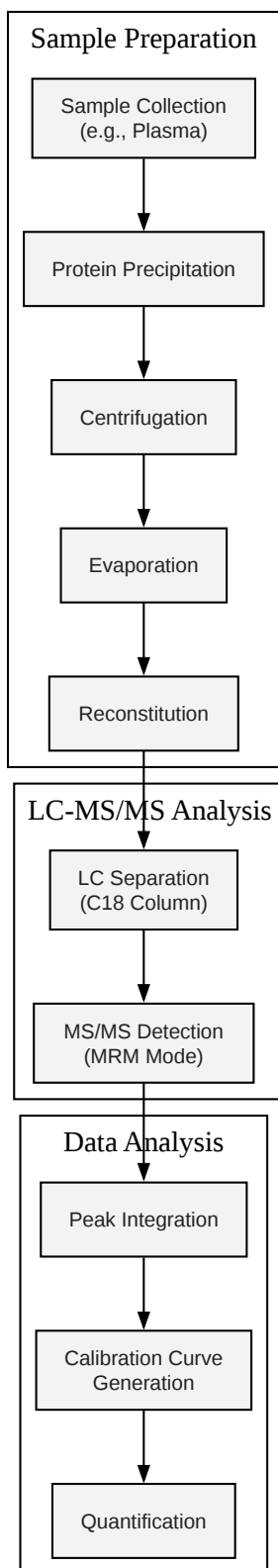


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Modulation of Key Signaling Pathways by **Ampelopsin G**.

## Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **Ampelopsin G** from sample collection to data analysis.

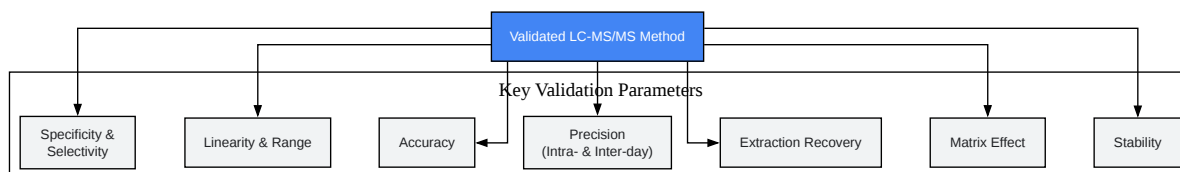


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General Workflow for LC-MS/MS Analysis of **Ampelopsin G**.

## Logical Relationship of Method Validation

A robust LC-MS/MS method requires thorough validation to ensure reliable and reproducible results. The following diagram outlines the key parameters for method validation.



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Core Parameters for LC-MS/MS Method Validation.

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